2,5-Dichlorobenzyl bromide is a chemical compound used in organic synthesis . It has the molecular formula C7H5BrCl2 and a molecular weight of 239.92 .
Application: One specific application of 2,5-Dichlorobenzyl bromide is in the synthesis of methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate and methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate .
2,5-Dichlorobenzyl bromide has the chemical formula C7H5BrCl2 and is classified as an aromatic halide. It features two chlorine atoms positioned at the 2 and 5 positions of the benzene ring, along with a bromine atom attached to a benzyl group. This compound is known for its reactivity due to the presence of both halogen substituents, which can influence its behavior in various
Currently, there is no scientific literature readily available on the specific mechanism of action of 2,5-Dichlorobenzyl bromide in biological systems.
2,5-Dichlorobenzyl bromide is likely to exhibit similar hazards as other aromatic halides. Here are some safety considerations:
Always handle 2,5-Dichlorobenzyl bromide with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood. Refer to the supplier's safety data sheet (SDS) for detailed handling and disposal procedures [].
The synthesis of 2,5-Dichlorobenzyl bromide can be achieved through several methods:
2,5-Dichlorobenzyl bromide finds applications in various fields:
Interaction studies involving 2,5-Dichlorobenzyl bromide focus on its reactivity with different nucleophiles and solvents. These studies help understand how the compound behaves under various conditions and its potential applications in synthetic chemistry. Specific interactions with biological molecules are still under investigation to elucidate its mechanism of action against microbial pathogens .
Several compounds share structural similarities with 2,5-Dichlorobenzyl bromide. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Benzyl bromide | C7H7Br | Lacks chlorine substituents; primarily used as a reagent. |
2,6-Dichlorobenzyl bromide | C7H5BrCl2 | Chlorine atoms located at different positions; exhibits similar reactivity. |
4-Chlorobenzyl bromide | C7H7BrCl | Contains one chlorine atom; used in similar synthetic applications. |
3-Bromotoluene | C7H7Br | Contains a methyl group; different reactivity profile compared to dichlorinated compounds. |
Corrosive